molecular formula C39H57N3O6S7 B1252044 Lissoclibadin 1

Lissoclibadin 1

Cat. No. B1252044
M. Wt: 888.4 g/mol
InChI Key: SYYGQWWWVKVZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclibadin 1 is an organosulfur heterocyclic compound isolated from the ascidian Lissoclinum badium. It has been shown to exhibit cytotoxicity against human cancer cell lines. It has a role as an animal metabolite, a marine metabolite and an antineoplastic agent. It is an aromatic ether, an aryl sulfide, a tertiary amino compound, an organic heterotetracyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Novel Tribenzotetrathiepin Alkaloid Properties Lissoclibadin 1, identified as a novel tribenzotetrathiepin alkaloid from the ascidian Lissoclinum sp., exhibits notable antibacterial properties. It has been found to inhibit the growth of the marine bacterium Ruegeria atlantica, indicating its potential as a bioactive compound in marine pharmacology (Liu et al., 2004).

Cytotoxic Effects and Cancer Research Lissoclibadin 1 has demonstrated significant cytotoxic effects against various human solid cancer cell lines, including colon adenocarcinoma, cervix adenocarcinoma, breast adenocarcinoma, and mesothelioma. Its ability to promote apoptosis through a caspase-dependent pathway and suppress tumor growth in animal models positions it as a promising chemotherapeutic candidate (Tatsuta et al., 2017).

Structural and Antifungal Activity The structural analysis of Lissoclibadin 1 reveals a trimeric structure of aromatic anime moieties connected by sulfide and disulfide bonds. Besides its antibacterial properties, it has also shown antifungal activity against Mucor hiemalis. This multifaceted bioactivity underscores its potential in developing new antimicrobial and antifungal agents (Liu et al., 2005).

Inhibition of Colony Formation in V79 Cells In studies focused on Chinese hamster V79 cells, Lissoclibadin 1, along with other related compounds, inhibited colony formation. This finding is crucial for understanding its potential in cancer research and therapy, particularly in the context of cell proliferation and tumor growth (Nakazawa et al., 2007).

IL-8 Production in Leukemia Cell Lines Lissoclibadin 1 has been evaluated for its effects on IL-8 production in promyelocytic leukemia cell lines. Although it did not significantly increase IL-8 levels, its structural differences compared to other compounds that do impact IL-8 production provide valuable insights into its unique bioactive properties (Oda et al., 2006).

properties

Product Name

Lissoclibadin 1

Molecular Formula

C39H57N3O6S7

Molecular Weight

888.4 g/mol

IUPAC Name

2-[14,19-bis[2-(dimethylamino)ethyl]-6,7,11,12,21,22-hexamethoxy-5,13,20-tris(methylsulfanyl)-2,9,16,17-tetrathiatetracyclo[16.4.0.03,8.010,15]docosa-1(22),3,5,7,10,12,14,18,20-nonaen-4-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C39H57N3O6S7/c1-40(2)19-16-22-31(49-13)25(43-7)28(46-10)37-34(22)52-38-29(47-11)26(44-8)32(50-14)23(17-20-41(3)4)35(38)54-55-36-24(18-21-42(5)6)33(51-15)27(45-9)30(48-12)39(36)53-37/h16-21H2,1-15H3

InChI Key

SYYGQWWWVKVZAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3SSC4=C(C(=C(C(=C4S2)OC)OC)SC)CCN(C)C)CCN(C)C)SC)OC)OC

synonyms

lissoclibadin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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